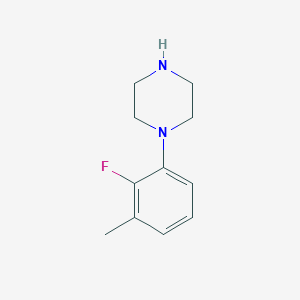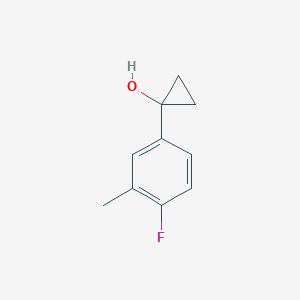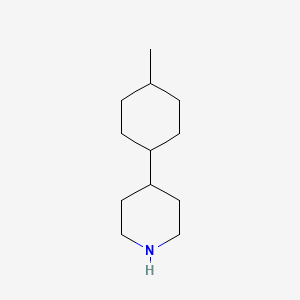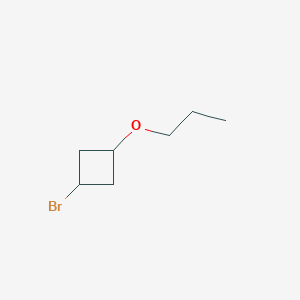
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with sulfonamide reagents under controlled conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, followed by neutralization with a base to yield the desired sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but with different functional groups, leading to varied reactivity and applications[][5].
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Another related compound with distinct properties and uses.
Uniqueness: 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and industrial applications[5][5] .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications.
Properties
Molecular Formula |
C4H6ClN3O2S |
|---|---|
Molecular Weight |
195.63 g/mol |
IUPAC Name |
4-chloro-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10) |
InChI Key |
PIIOELCBZPDVIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)

-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)



amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
